Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH
CAS No.: 911838-56-7
Cat. No.: VC0557347
Molecular Formula: C33H43N3O8
Molecular Weight: 609.72
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 911838-56-7 |
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Molecular Formula | C33H43N3O8 |
Molecular Weight | 609.72 |
IUPAC Name | (4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid |
Standard InChI | InChI=1S/C33H43N3O8/c1-20-27(29(38)39)36(33(5,6)43-20)28(37)26(17-11-12-18-34-30(40)44-32(2,3)4)35-31(41)42-19-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h7-10,13-16,20,25-27H,11-12,17-19H2,1-6H3,(H,34,40)(H,35,41)(H,38,39)/t20-,26+,27+/m1/s1 |
Standard InChI Key | JAHDJVRHKPYPNY-PHXCCWLDSA-N |
SMILES | CC1C(N(C(O1)(C)C)C(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Canonical SMILES | CC1C(N(C(O1)(C)C)C(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Introduction
Chemical Characteristics
Physical Properties
Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH typically appears as a white to off-white powder, though some suppliers describe it as potentially having a slight yellow to beige coloration . The compound exhibits specific optical rotation, with reported values of α25/D (c=1 in methanol) between -19.5° and -15.5° . This optical activity is consistent with its chiral nature and defined stereochemistry. When assessed for purity, commercial preparations typically specify ≥97% purity as determined by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
Synonyms and Identifiers
Several alternative names and identifiers are associated with this compound, reflecting variations in nomenclature conventions across different organizations and databases:
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Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH
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Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH
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Fmoc-Lys(Boc)-Thr[Psi(Me,Me)Pro]-OH
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(4S,5R)-3-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoyl)-2,2,5-trimethyloxazolidine-4-carboxylic acid
Synthesis Methodologies
Coupling Procedures
The coupling of Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH often employs activation with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DIEA (N,N-Diisopropylethylamine) . Based on comparable pseudoproline dipeptides, typical coupling procedures involve using the dipeptide (2.5 equivalents), HATU (2.5 equivalents), and DIEA (5 equivalents) with reaction times of approximately 90 minutes . This more forceful coupling approach compensates for the steric hindrance introduced by the pseudoproline structure. Following incorporation into a growing peptide chain, standard TFA-based cleavage cocktails (typically TFA:triisopropylsilane:water in a 95:2.5:2.5 ratio) can be used to remove protecting groups while maintaining the peptide backbone integrity .
Applications in Research and Development
Peptide Synthesis Enhancement
The primary application of Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH is in enhancing the efficiency and success rate of challenging peptide syntheses. The pseudoproline modification disrupts secondary structure formation during synthesis, which can prevent aggregation and precipitation of growing peptide chains. This property is particularly valuable when synthesizing sequences rich in β-sheet-forming residues or hydrophobic segments. The improved solubility and reduced aggregation potential translate directly to higher yields and purity in the final peptide products. These characteristics make Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH an important tool in the synthesis of complex bioactive peptides and protein fragments.
Bioconjugation Strategies
Beyond traditional peptide synthesis, Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH finds applications in bioconjugation processes. The compound can be instrumental in creating linkages between peptides and various biomolecules, including antibodies and enzymes. These bioconjugates may serve as targeted drug delivery systems, where the peptide component provides specificity for cellular receptors or disease markers. The orthogonal protection strategy inherent in the compound's design allows for selective deprotection and conjugation chemistries, making it versatile for creating complex bioconjugates with precisely controlled architectures.
Supplier | Package Size | Price (USD) |
---|---|---|
Macklin | 250 mg | 42.57 |
Macklin | 1 g | 115.57 |
Acmec | 100 mg | 24.57 |
Acmec | 250 mg | 41.57 |
Acmec | 1 g | 78.43 |
Acmec | 5 g | 313.57 |
Picasso-e | 100 mg | 25.00-53.71 |
Picasso-e | 250 mg | 57.43-90.86 |
Picasso-e | 1 g | 171.71-245.14 |
Picasso-e | 5 g | 685.86-857.43 |
BroadPharm | 5 g | €810.00 |
This pricing data indicates that the compound exhibits economies of scale, with larger quantities offering better value per gram . The significant price variations between suppliers likely reflect differences in synthesis methodology, purity guarantees, and target market positioning.
Analytical Characteristics and Quality Assessment
Structural Verification
Structural verification of Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH typically combines spectroscopic methods including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The compound's complex structure, with multiple chiral centers and protective groups, requires careful characterization to confirm correct stereochemistry and structural integrity. The optical rotation value serves as an additional parameter to verify stereochemical purity, with the specified range of -19.5° to -15.5° (measured at 25°C with c=1 in methanol) indicating the expected stereoisomeric composition .
Comparative Analysis with Related Compounds
Structural Analogues
Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH belongs to a family of pseudoproline-containing dipeptides used in peptide synthesis. Similar compounds include:
These compounds share the pseudoproline modification strategy but incorporate different amino acid combinations. The choice between these analogues depends on the specific sequence being synthesized and the position where a conformational constraint would be most beneficial. For example, in a study documented in the Royal Society of Chemistry journal, researchers strategically incorporated Fmoc-Leu-Thr(psiMe,Mepro)-OH at positions Leu140-Thr141, along with other pseudoproline dipeptides at different positions, to successfully synthesize a challenging peptide fragment .
Functional Comparison
Compared to conventional protected amino acids without pseudoproline modifications, Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH offers distinct advantages in specific synthesis scenarios. The pseudoproline structure introduces a temporary conformational constraint that can be removed during final cleavage and deprotection steps. This temporary modification offers advantages including:
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Reduction of β-sheet formation during synthesis
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Enhanced solubility of growing peptide chains
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Improved coupling efficiency in sterically hindered sequences
These benefits come at the cost of increased complexity in the coupling reactions and significantly higher reagent cost compared to standard protected amino acids. Therefore, the use of Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH is typically reserved for challenging sequences where standard approaches have proven problematic.
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